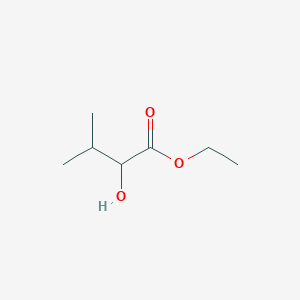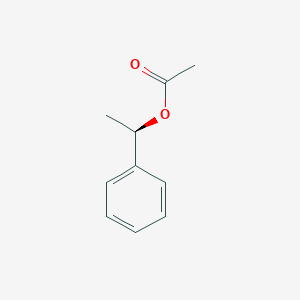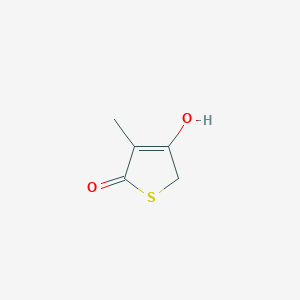![molecular formula C28H42N2O3S B1147969 Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] CAS No. 77673-49-5](/img/new.no-structure.jpg)
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] is a chemical compound with the molecular formula C28H42N2O3S and a molecular weight of 486.72 . This compound is known for its unique structure, which includes a pyridinium core substituted with a sulfopropyl group and a dihexylamino-styryl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] involves several steps. The general synthetic route includes the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Sulfopropyl Group: The sulfopropyl group is introduced via a sulfonation reaction, typically using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Dihexylamino-Styryl Moiety: The final step involves the attachment of the dihexylamino-styryl group through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical assays due to its strong fluorescence properties.
Biology: The compound is employed in biological imaging to stain and visualize cellular structures.
Mécanisme D'action
The mechanism of action of Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths. This makes it useful in imaging applications where it binds to target molecules and emits fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] can be compared with other similar compounds, such as:
Di4-ASP-PS: Similar in structure but with shorter alkyl chains, leading to different solubility and fluorescence properties.
Di8-ASP-PS: Contains longer alkyl chains, which may affect its interaction with biological membranes and its overall fluorescence intensity.
These comparisons highlight the unique properties of Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt], making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
77673-49-5 |
|---|---|
Formule moléculaire |
C28H42N2O3S |
Poids moléculaire |
486.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)



